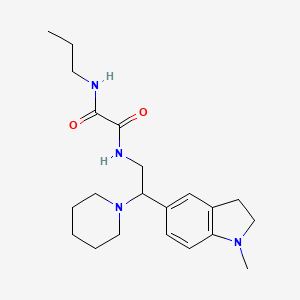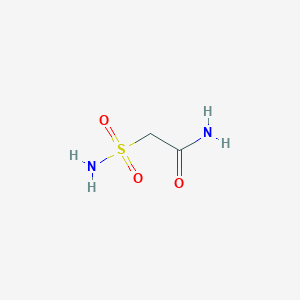![molecular formula C14H20N2O B2535955 3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol CAS No. 305347-65-3](/img/structure/B2535955.png)
3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The specific compound you’re asking about has a propan-1-ol group attached to the benzimidazole, and a 2-methylpropyl group attached to one of the nitrogen atoms in the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzimidazole core, with the propan-1-ol and 2-methylpropyl groups attached at specific positions . The exact structure would depend on the specific locations of these attachments.Aplicaciones Científicas De Investigación
Fluorescent DNA Staining
One of the primary applications of benzimidazole derivatives, specifically Hoechst 33258 and its analogues, is in fluorescent DNA staining. Hoechst 33258 binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It facilitates the analysis of nuclear DNA content values, chromosome analysis in plant cell biology, and can be used as a fluorescent DNA stain due to its ability to permeate cells easily (Issar & Kakkar, 2013).
Anticancer Potential
Benzimidazole derivatives have been studied for their anticancer properties. These compounds have shown promise as anticancer agents through mechanisms such as DNA intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. Their resemblance with naturally occurring nitrogenous bases, like purine, enables them to exhibit a broad range of biological activities crucial in combating cancer (Akhtar et al., 2019).
Biological Activities
Benzimidazole derivatives play a significant role across a spectrum of pharmacological functions including antimicrobial, antiviral, antidiabetic, anti-inflammatory, antihypertensive, and proton pump inhibitory activities. These compounds are part of the vitamin B12 structure, underlining their importance in medicinal chemistry (Vasuki et al., 2021).
Therapeutic Potential
The wide range of therapeutic applications of benzimidazole derivatives is due to their structural versatility, which allows for the creation of pharmacologically active compounds with varied substituents. These compounds have been incorporated into drugs with antimicrobial, antiviral, antiparasitic, and anticancer activities, highlighting the benzimidazole nucleus as a pivotal structure in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Intellectual Property and Drug Design
The benzimidazole nucleus is a cornerstone in medicinal chemistry, leading to its extensive exploration in drug design. This exploration has resulted in benzimidazoles being screened for a wide range of biological activities, making them an important pharmacophore and sub-structure in drug design. The continuous development of benzimidazole compounds is critical for addressing various diseases, including challenging ones like the Ebola virus (Wang, Han, & Zhou, 2015).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use or biological activity. Benzimidazole derivatives have been studied for a variety of biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action for this compound would depend on its biological targets, which are not known without specific studies.
Propiedades
IUPAC Name |
3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-16-13-7-4-3-6-12(13)15-14(16)8-5-9-17/h3-4,6-7,11,17H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGJPJVPRUCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)


![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)
![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)